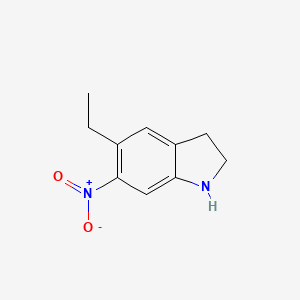

5-ethyl-6-nitro-2,3-dihydro-1H-indole

Vue d'ensemble

Description

5-ethyl-6-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of ethyl and nitro groups to the indole nucleus can potentially enhance its biological activity and specificity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-nitro-2,3-dihydro-1H-indole typically involves the nitration of 5-ethyl-2,3-dihydro-1H-indole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position . The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the indole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the product . The use of automated systems also minimizes the risk of human error and enhances safety during the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-ethyl-6-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 5-ethyl-6-amino-2,3-dihydro-1H-indole.

Substitution: Various 5-substituted-6-nitro-2,3-dihydro-1H-indole derivatives.

Oxidation: Indole-2,3-dione derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Ethyl-6-nitro-2,3-dihydro-1H-indole serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives exhibit affinity for dopamine D4 receptors and serotonin 5-HT2A receptors, making them potential candidates for treating psychiatric conditions such as schizophrenia and anxiety disorders .

Case Study: Antipsychotic Properties

Research has shown that compounds derived from this compound can selectively target D4 receptors, potentially leading to fewer extrapyramidal side effects compared to traditional antipsychotics. This selectivity is crucial for developing safer medications .

Biochemical Research

In biochemical studies, this compound is utilized to explore neurotransmitter mechanisms. Its role in understanding brain function is pivotal for developing new treatments for mental health conditions .

Example Applications:

- Investigating the effects of neurotransmitters on mood regulation.

- Developing assays to measure receptor activity in response to various stimuli.

Organic Synthesis

The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecular structures. This property is particularly beneficial in synthesizing new drugs and materials with tailored properties .

Synthesis Example:

Utilizing this compound in multi-step synthetic pathways can yield novel compounds with enhanced biological activity.

Material Science

In material science, this compound is explored for its unique electronic properties. Research indicates its potential use in developing advanced electronic devices, such as organic semiconductors and sensors .

Properties:

- High electron mobility.

- Stability under various environmental conditions.

Analytical Chemistry

This compound is also employed in analytical chemistry for detecting and quantifying related substances. It aids in quality control processes within the pharmaceutical industry, ensuring compliance with regulatory standards .

Analytical Techniques:

- High-performance liquid chromatography (HPLC).

- Mass spectrometry (MS).

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Reduced side effects; improved efficacy |

| Biochemical Research | Studies on neurotransmitter mechanisms | Insights into mental health treatments |

| Organic Synthesis | Building block for complex molecules | Streamlined synthesis processes |

| Material Science | Development of materials with unique electronic properties | Enhanced performance in electronic applications |

| Analytical Chemistry | Detection and quantification of compounds | Ensures regulatory compliance and quality control |

Mécanisme D'action

The biological activity of 5-ethyl-6-nitro-2,3-dihydro-1H-indole is primarily due to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The indole nucleus can bind to multiple receptors, modulating their activity and leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-methyl-6-nitro-2,3-dihydro-1H-indole

- 5-ethyl-7-nitro-2,3-dihydro-1H-indole

- 5-ethyl-6-amino-2,3-dihydro-1H-indole

Uniqueness

5-ethyl-6-nitro-2,3-dihydro-1H-indole is unique due to the specific positioning of the ethyl and nitro groups, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds . The presence of the nitro group at the 6-position enhances its potential as a pharmacophore, making it a valuable compound for drug development and other scientific research applications .

Activité Biologique

5-Ethyl-6-nitro-2,3-dihydro-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the context of cystic fibrosis treatment and anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a unique indole structure, which is known for its versatility in medicinal chemistry. The synthesis of this compound typically involves the nitration of indole derivatives followed by subsequent modifications to enhance biological activity. For example, one study reported the synthesis of this compound through a series of reactions that included the use of dichloromethane as a solvent and silica column chromatography for purification .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

One of the most significant biological activities of this compound is its role as a potentiator of CFTR function. Research indicates that this compound can enhance chloride secretion in bronchial epithelial cells from cystic fibrosis patients carrying specific mutations (F508del and G551D). The effective concentration (EC50) for potentiation was found to be approximately 1.5 μM in F508del cells, demonstrating its potential therapeutic application in cystic fibrosis .

| Mutation Type | EC50 (μM) | Max Cl⁻ Secretion (% of Normal) |

|---|---|---|

| F508del | 1.5 | ~50% |

| G551D | 0.236 | Close to normal levels |

Antiproliferative Activity

In addition to its effects on CFTR, this compound exhibits promising antiproliferative activity against various cancer cell lines. A study evaluated several indole derivatives and reported that compounds similar to this compound showed significant inhibition of cell growth with GI50 values ranging from 56 nM to 59 nM across different cancer types . This suggests that modifications to the indole structure can enhance anticancer properties.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- CFTR Potentiation : The compound enhances the gating activity of CFTR channels, which is crucial for chloride transport in epithelial cells.

- Antiproliferative Mechanism : The antiproliferative effects may be linked to the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of indole derivatives, including this compound. Key findings include:

- In vitro Studies : Cell viability assays demonstrated significant reductions in cell proliferation in cancer cell lines treated with this compound.

- In vivo Studies : Further research is needed to evaluate the efficacy and safety profile in animal models.

Propriétés

IUPAC Name |

5-ethyl-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-5-8-3-4-11-9(8)6-10(7)12(13)14/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJPRDMOSBREFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.